molecular formula C16H24N2O2 B11764896 tert-Butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate

tert-Butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate

Cat. No.: B11764896
M. Wt: 276.37 g/mol
InChI Key: RLAPHVKVTWWOCS-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate (CAS 1212106-36-9) is a chiral pyrrolidine derivative of significant value in medicinal chemistry and drug discovery. This compound serves as a versatile and crucial synthetic intermediate, particularly as a building block for the development of potential therapeutic agents. The molecule features a stereochemically defined pyrrolidine core substituted with a p-tolyl group and a primary amino group, which is protected by a tert-butyloxycarbonyl (Boc) group. The Boc protecting group is widely used in organic synthesis for its stability towards various reaction conditions and its selective removal under mild acidic conditions, allowing for further functionalization of the amine . Compounds with this specific pyrrolidine scaffold are of high research interest. Studies on analogous structures, such as (3S,4R) enantiomers, have demonstrated their application as key intermediates in the rational design and synthesis of potent and selective enzyme inactivators . For instance, such chiral pyrrolidine frameworks have been investigated for targeting enzymes like human ornithine aminotransferase (hOAT), highlighting their potential in metabolic and cancer research . The presence of the p-tolyl moiety contributes to the compound's lipophilicity, which can be a critical factor in optimizing the pharmacokinetic properties of drug candidates. This product is presented with a purity of ≥95% and is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers are advised to handle this material in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

tert-butyl 3-amino-4-(4-methylphenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H24N2O2/c1-11-5-7-12(8-6-11)13-9-18(10-14(13)17)15(19)20-16(2,3)4/h5-8,13-14H,9-10,17H2,1-4H3

InChI Key

RLAPHVKVTWWOCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CN(CC2N)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Preparation of tert-Butyl (S)-3-Hydroxy-pyrrolidine-1-carboxylate

The synthesis begins with the Boc protection of (S)-3-hydroxy-pyrrolidinol hydrochloride under basic conditions:

  • Reagents : (S)-3-hydroxy-pyrrolidinol hydrochloride (34.1 g), K₂CO₃ (29.2 g), di-tert-butyl dicarbonate (45.8 g).

  • Conditions : Methanol, 0–5°C for 30 min, then room temperature for 4.5 h.

  • Yield : 34.1 g (brownish liquid, used crude).

Mesylation of the Hydroxyl Group

The hydroxyl group at C3 is converted to a mesylate to facilitate nucleophilic displacement:

  • Reagents : tert-Butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate (34.1 g), mesyl chloride (3.91 mL), triethylamine (29.2 mL).

  • Conditions : Ethyl acetate, 0–5°C for 1.5 h, then room temperature for 16 h.

  • Workup : Sequential washing with 1N HCl, NaHCO₃, and NaCl.

  • Yield : 50.4 g (beige liquid).

Alternative Pathway: Cyclization of Amino Alcohols

Azetidine-based methodologies provide insights into ring-expansion strategies for pyrrolidine synthesis:

  • Substrate : 3-(p-Tolyl)azetidin-3-ol.

  • Grignard-induced ring expansion using butylmagnesium bromide.

  • Protection and functionalization to install the Boc and amino groups.

Key reaction parameters include:

  • Temperature : 150°C in toluene.

  • Catalyst : IMesMe·HCl (20 mol%), NaOt-Bu (25 mol%).

Critical Analysis of Reaction Parameters

Solvent and Temperature Effects

  • Mesylation : Ethyl acetate at 0–5°C minimizes side reactions (e.g., elimination).

  • Amination : THF at 50–60°C balances reaction rate and stereochemical integrity.

Protecting Group Strategy

  • Boc vs. Benzyl : Boc offers stability under basic conditions and facile deprotection with TFA.

  • Allyloxycarbonyl : Used transiently to prevent over-alkylation during amination.

Stereochemical Control

  • Chiral Pool Synthesis : Starting from (S)-3-hydroxy-pyrrolidinol ensures enantiopurity.

  • Grignard Addition : Chelation-controlled addition to ketones may dictate aryl group orientation.

Purification and Characterization

Chromatographic Methods

  • Flash column chromatography : Silica gel with gradients of PE/EA (10:1 to 3:1).

  • HPLC : Chiral columns for enantiomeric excess determination.

Spectroscopic Data

  • ¹H NMR : Key signals include δ 1.45 (s, Boc CH₃), δ 2.35 (s, p-tolyl CH₃), δ 4.0–4.6 (m, pyrrolidine protons).

  • 13C NMR : Peaks at δ 156.5 (Boc carbonyl), δ 140.5 (p-tolyl Cipso), δ 79.8 (Boc quaternary carbon).

Industrial-Scale Considerations

  • Cost Efficiency : Mesyl chloride and Boc anhydride are preferred for scalability.

  • Waste Management : Triethylamine hydrochloride byproducts require neutralization and recycling .

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine, enabling selective deprotection under acidic conditions.

Reaction ConditionsReagents/CatalystsProduct FormedYieldReferences
Anhydrous acidic conditionsTFA (trifluoroacetic acid)3-Amino-4-(p-tolyl)pyrrolidine>90%
Aqueous acidic conditionsHCl (4M in dioxane)3-Amino-4-(p-tolyl)pyrrolidine hydrochloride85%
Radical-mediated cleavageMagic blue (MB⁺)/Et₃SiHFree amine with minimal side products92%

Key Notes :

  • TFA is the most efficient reagent for Boc removal, achieving near-quantitative yields.

  • Aqueous HCl is preferred for large-scale deprotection due to cost-effectiveness.

  • Radical-mediated cleavage using magic blue avoids harsh acids, preserving acid-sensitive substrates .

Acylation of the Amino Group

The primary amine undergoes acylation to form amides, a critical step in peptide coupling and prodrug design.

Acylating AgentBase/SolventProductYieldReferences
Acetic anhydrideDIPEA (DCM, 0°C to RT)N-Acetyl-3-amino-4-(p-tolyl)pyrrolidine78%
Benzoyl chloridePyridine (THF, reflux)N-Benzoyl derivative82%
Boc₂O (di-tert-butyl dicarbonate)Imidazole (DMF, RT)Double Boc-protected amine65%

Mechanistic Insight :

  • Acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon.

  • Steric hindrance from the p-tolyl group slightly reduces reactivity compared to unsubstituted analogs.

Alkylation Reactions

The amine can be alkylated to introduce diverse substituents, enhancing pharmacological potential.

Alkylating AgentConditionsProductYieldReferences
Methyl iodideK₂CO₃ (MeCN, 60°C)N-Methyl-3-amino-4-(p-tolyl)pyrrolidine70%
Allyl bromideNaH (THF, 0°C to RT)N-Allyl derivative68%
Benzyl chlorideDIPEA (DCM, RT)N-Benzyl derivative75%

Challenges :

  • Over-alkylation is mitigated by using stoichiometric control .

  • The trans-configuration of the pyrrolidine ring influences regioselectivity.

Hydrolysis of the Ester Group

The tert-butyl ester can be hydrolyzed to the carboxylic acid under basic or acidic conditions.

ConditionsReagentsProductYieldReferences
Basic hydrolysisNaOH (H₂O/THF, reflux)3-Amino-4-(p-tolyl)pyrrolidine-1-carboxylic acid88%
Acidic hydrolysisHCl (dioxane/H₂O, RT)Carboxylic acid hydrochloride salt80%

Applications :

  • Hydrolysis enables conjugation with other molecules via carboxylate coupling.

Reductive Amination

The amine participates in reductive amination with aldehydes/ketones to form secondary amines.

Carbonyl CompoundReducing AgentProductYieldReferences
FormaldehydeNaBH₃CN (MeOH, RT)N,N-Dimethyl derivative73%
CyclohexanoneNaBH(OAc)₃ (DCE, RT)N-Cyclohexylmethyl derivative65%

Optimization :

  • Borane-pyridine complexes improve yields for sterically hindered ketones.

Ring Functionalization

The pyrrolidine ring’s secondary amine can undergo sulfonylation or urea formation.

Reaction TypeReagentsProductYieldReferences
SulfonylationTsCl (Et₃N, DCM)N-Tosyl derivative85%
Urea formationTriphosgene (DMAP, THF)N-Carbamoyl derivative70%

Scientific Research Applications

Medicinal Chemistry

The compound serves as a scaffold for designing new drugs targeting neurological disorders. Its structural properties allow for modifications that can enhance its pharmacological profile. Research indicates that it may interact with neurotransmitter systems, particularly by inhibiting acetylcholinesterase, which can increase acetylcholine levels in the brain. This mechanism is crucial for cognitive functions and has implications for treating conditions like Alzheimer's disease .

Chemical Biology

In chemical biology, tert-butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate has been utilized in studies involving enzyme interactions. Its ability to modulate enzyme activity can be pivotal in understanding metabolic pathways and developing enzyme inhibitors or activators.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. In vitro research demonstrated that it could protect neuronal cells from amyloid-beta-induced toxicity by reducing inflammatory markers such as TNF-α and IL-6 .

Study TypeFindingsReference
In VitroProtection against amyloid-beta toxicity
In VivoMixed results; less effective than established treatments

Synthesis and Derivatives

The synthesis of this compound typically involves reactions that allow for the introduction of various functional groups, enhancing its versatility as a building block in organic synthesis. This adaptability is crucial for creating derivatives with improved biological activity or specificity .

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tert-butyl and p-tolyl groups contribute to the compound’s overall stability and reactivity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Position and Ring Conformation

  • Positional Isomerism: The shift from 4-phenyl (CAS: 1187173-17-6) to 3-phenyl (CAS: 1782720-91-5) alters the pyrrolidine ring’s conformational flexibility.
  • Pyrrolidine vs. Piperidine : Replacing pyrrolidine with piperidine (CAS: 1268511-99-4) introduces a six-membered ring, increasing torsional angles and hydrogen-bonding capacity. This modification reduces similarity (0.91) and may shift applications toward larger binding pockets .

Functional Group Effects

  • Hydroxymethyl vs. p-Tolyl: The hydroxymethyl substituent (CAS: 1207853-71-1) significantly increases polarity (logP reduction), making the compound more water-soluble. This is advantageous for blood-brain barrier penetration in CNS-targeted drugs, as seen in nNOS inhibitors .
  • Stannyl Methoxy Group: The tributylstannylmethoxy substituent (CAS: N/A) in the SnAP reagent (Sigma-Aldrich 804150) enables efficient Stille cross-coupling reactions, highlighting the compound’s utility in organometallic synthesis .

Biological Activity

tert-Butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H24N2O2C_{16}H_{24}N_{2}O_{2} with a molecular weight of approximately 276.37 g/mol. The compound features a pyrrolidine ring substituted with a tert-butyl group, an amino group, and a p-tolyl group, which contribute to its unique chemical properties and potential applications in drug discovery .

The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as receptors or enzymes. Its structural similarity to known pharmacophores suggests potential activity at various neuroactive sites, including opioid receptors.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing neurochemical signaling.

Biological Activity

Research into the biological activity of this compound indicates several promising areas:

Antimicrobial Activity

Studies have shown that derivatives of pyrrolidine compounds exhibit antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, its structural relatives have demonstrated significant activity against various pathogens, suggesting a similar potential for this compound .

Neuropharmacological Effects

Given its structural features, there is potential for this compound to exhibit neuropharmacological effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, particularly in the context of anxiety and depression treatments .

Case Studies and Research Findings

A review of available literature reveals limited direct studies on this compound itself; however, related compounds provide insights into its potential:

  • Pyrrolidine Derivatives : Research on pyrrolidine-based compounds has shown that modifications can lead to enhanced biological activities. For example, derivatives have been tested for their efficacy against Trypanosoma brucei, the causative agent of human African trypanosomiasis .
  • Neuroactive Compounds : A study focusing on piperidine derivatives indicated that structural modifications could significantly influence receptor binding affinity and selectivity, highlighting the importance of the substituents on the pyrrolidine ring in determining biological activity .

Data Tables

The following table summarizes key findings related to the biological activity of pyrrolidine derivatives relevant to this compound.

Compound NameBiological ActivityReference
Pyrrolidine Derivative AAntimicrobial (MIC: 12.5 µg/mL)
Pyrrolidine Derivative BNeuroactive (anxiolytic effects)
Pyrrolidine Derivative CTrypanocidal (effective against T. brucei)

Q & A

Q. What are common synthetic pathways for preparing tert-butyl pyrrolidine carboxylate derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Tert-butyl pyrrolidine derivatives are typically synthesized via multi-step routes involving nucleophilic substitution, cyclization, or coupling reactions. For example, tert-butyl-protected amines can be synthesized using Boc (tert-butoxycarbonyl) protection under anhydrous conditions with coupling agents like DCC (dicyclohexylcarbodiimide) . Optimization includes temperature control (e.g., 0–20°C for sensitive intermediates) and solvent selection (e.g., dichloromethane for inert environments) . Reaction progress is monitored via TLC, and purification often employs flash column chromatography with ethanol/chloroform (1:10) or similar solvent systems .

Q. How can researchers confirm the molecular structure and purity of tert-butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:
  • 1H/13C NMR : Assign peaks for the tert-butyl group (~1.4 ppm for nine equivalent protons) and aromatic protons from the p-tolyl moiety (~7.1–7.3 ppm). Chiral centers may split signals, requiring 2D NMR for stereochemical analysis .
  • HRMS : Verify the molecular ion peak (e.g., calculated vs. observed m/z values; deviations < 2 ppm indicate purity) .
  • IR Spectroscopy : Identify key functional groups (e.g., Boc carbonyl stretch ~1680–1720 cm⁻¹) .

Q. What safety protocols are critical when handling tert-butyl pyrrolidine derivatives?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection is recommended if handling powders .
  • Storage : Store at 2–8°C under inert gas (e.g., N₂) to prevent decomposition. Avoid strong oxidizers (e.g., peroxides), which may trigger hazardous reactions .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal, adhering to local regulations .

Advanced Research Questions

Q. How do stereochemical variations (e.g., R/S configurations) impact the reactivity or biological activity of this compound?

  • Methodological Answer : Stereochemistry significantly affects molecular interactions. For example, (R)-configured pyrrolidine derivatives may exhibit higher binding affinity to chiral receptors. To resolve stereoisomers:
  • Use chiral HPLC with cellulose-based columns.
  • Analyze optical rotation (e.g., [α]²⁵D values, as in −55.0 for a related compound) .
  • Computational modeling (e.g., DFT) can predict enantiomer stability and guide synthetic routes .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar pyrrolidine derivatives?

  • Methodological Answer :
  • NMR Ambiguities : Overlapping signals from tert-butyl and p-tolyl groups can be resolved via DEPT-135 or HSQC to distinguish CH₂/CH₃ groups .
  • HRMS Discrepancies : Isotopic peaks (e.g., ¹³C or ³⁵Cl) may skew results; use high-resolution instruments (e.g., Q-TOF) for accurate mass determination .
  • X-ray Crystallography : Definitive structural assignments require single-crystal analysis (e.g., triclinic P1 space group parameters: a = 6.0568 Å, b = 12.0047 Å) .

Q. How can researchers optimize the stability of tert-butyl-protected amines under varying pH and temperature conditions?

  • Methodological Answer :
  • pH Stability : Perform accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 hrs). Boc groups are acid-labile; use trifluoroacetic acid (TFA) for selective deprotection .
  • Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (e.g., >150°C for tert-butyl esters) .
  • Long-Term Storage : Lyophilization in amber vials under argon minimizes hydrolysis .

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